Dimethyl 4-bromophenyl phosphate
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Overview
Description
Dimethyl 4-bromophenyl phosphate is an organophosphorus compound with the molecular formula C₈H₁₀BrO₄P and a molecular weight of 281.04 g/mol . This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a phosphate group. It is used in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 4-bromophenyl phosphate typically involves the reaction of 4-bromophenol with dimethyl chlorophosphate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphate ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 4-bromophenyl phosphate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The phosphate ester can be hydrolyzed to produce 4-bromophenol and phosphoric acid.
Oxidation and Reduction: The phenyl ring can undergo oxidation or reduction reactions depending on the reagents used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Major Products Formed:
Nucleophilic Substitution: Products include substituted phenyl phosphates.
Hydrolysis: 4-bromophenol and phosphoric acid.
Oxidation: Brominated quinones or other oxidized aromatic compounds.
Scientific Research Applications
Dimethyl 4-bromophenyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Employed in studies involving enzyme inhibition and as a probe for investigating biochemical pathways.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Dimethyl 4-bromophenyl phosphate involves its interaction with molecular targets such as enzymes. The phosphate group can mimic the natural substrate of certain enzymes, leading to competitive inhibition. This interaction can disrupt normal biochemical pathways, making it a valuable tool in enzyme inhibition studies .
Comparison with Similar Compounds
Dimethyl phenyl phosphate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Dimethyl 4-chlorophenyl phosphate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Dimethyl 4-fluorophenyl phosphate: Contains a fluorine atom, which affects its electronic properties and reactivity.
Uniqueness: Dimethyl 4-bromophenyl phosphate is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable reagent in organic synthesis and a useful tool in biochemical studies .
Properties
CAS No. |
130876-36-7 |
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Molecular Formula |
C8H10BrO4P |
Molecular Weight |
281.04 g/mol |
IUPAC Name |
(4-bromophenyl) dimethyl phosphate |
InChI |
InChI=1S/C8H10BrO4P/c1-11-14(10,12-2)13-8-5-3-7(9)4-6-8/h3-6H,1-2H3 |
InChI Key |
QEQBXPUBBUQQSW-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(OC)OC1=CC=C(C=C1)Br |
Origin of Product |
United States |
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